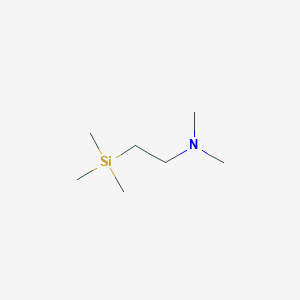
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- is a chemical compound with the molecular formula C7H19NOSi. It is also known by other names such as 2-(Dimethylamino)ethanol, TMS derivative, and (2-Dimethylaminoethoxy)trimethylsilane . This compound is part of the organosilane family and is characterized by the presence of a trimethylsilyl group attached to the ethanamine structure.
Vorbereitungsmethoden
The synthesis of Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- typically involves the reaction of 2-(Dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane . The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Trimethylchlorosilane→Ethanamine, N,N-dimethyl-2-(trimethylsilyl)-+HCl
Industrial production methods for this compound are similar but often involve larger scale reactions and more stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Wirkmechanismus
The mechanism by which Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments. This property is particularly useful in drug delivery systems where enhanced membrane permeability is desired.
Vergleich Mit ähnlichen Verbindungen
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:
N,N-Dimethyltryptamine (DMT): A hallucinogenic compound with a different structure but similar dimethylamino group.
2-(Dimethylamino)ethanol: The parent compound without the trimethylsilyl group.
Trimethylsilyl ethers: Compounds with similar silyl groups but different organic moieties.
The uniqueness of Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- lies in its combination of the dimethylamino group and the trimethylsilyl group, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
23138-94-5 |
|---|---|
Molekularformel |
C7H19NSi |
Molekulargewicht |
145.32 g/mol |
IUPAC-Name |
N,N-dimethyl-2-trimethylsilylethanamine |
InChI |
InChI=1S/C7H19NSi/c1-8(2)6-7-9(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
KSGNPJFPFWTYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


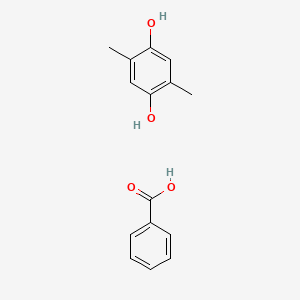
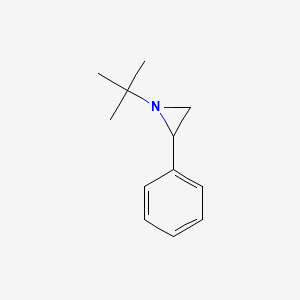
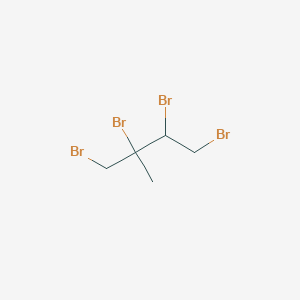
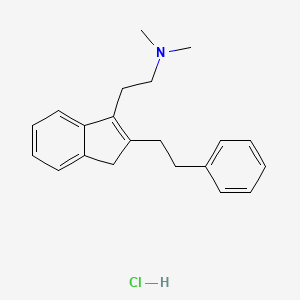
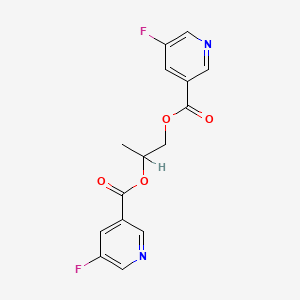
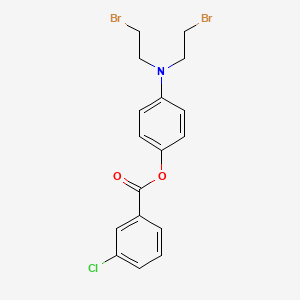
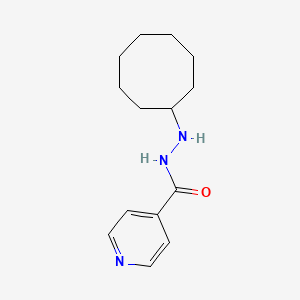


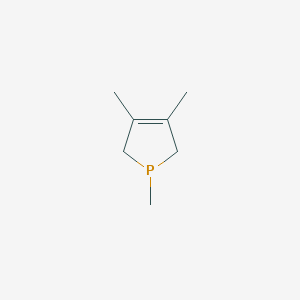
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
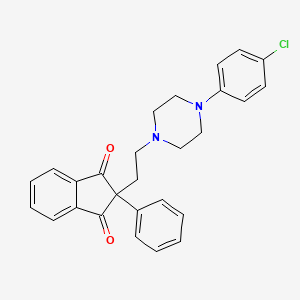
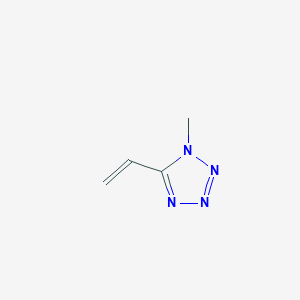
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
